molecular formula C8H7Cl3 B1460186 3,5-Dichloro-4-methylbenzyl chloride CAS No. 1806288-53-8

3,5-Dichloro-4-methylbenzyl chloride

Cat. No. B1460186
CAS RN: 1806288-53-8
M. Wt: 209.5 g/mol
InChI Key: HCJNBLZKNNGVOM-UHFFFAOYSA-N
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Description

“3,5-Dichloro-4-methylbenzyl chloride” is a chemical compound with the molecular formula C8H7Cl3 . It is also known by other names such as “1,3-Dichloro-5-(chloromethyl)-2-methylbenzene” and "Benzene, 1,3-dichloro-5-(chloromethyl)-2-methyl-" .


Synthesis Analysis

The synthesis of “3,5-Dichloro-4-methylbenzyl chloride” involves a three-step reaction process. The raw material used is anthranilic acid. The three steps include chlorine substitution, diazotization reduction, and chlorination . In the chlorine substitution reaction, hydrochloric acid is directly adopted as a solvent, and concentrated hydrochloric acid and hydrogen peroxide are added to the anthranilic acid to carry out a reaction . In the diazotization reaction, inexpensive ethanol is adopted as a reducing agent .


Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4-methylbenzyl chloride” is represented by the formula C8H7Cl3 . The molecular weight of the compound is 209.5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dichloro-4-methylbenzyl chloride” include a density of 1.4±0.1 g/cm3, a boiling point of 279.2±35.0 °C at 760 mmHg, and a flash point of 116.2±26.5 °C . The compound has a molar refractivity of 51.1±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 156.0±3.0 cm3 .

Safety and Hazards

The safety data sheet for benzoyl chloride, a similar compound, suggests that it is considered hazardous. It is combustible, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,3-dichloro-5-(chloromethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJNBLZKNNGVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-methylbenzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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